molecular formula C10H8FNO3 B12121873 methyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate

methyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate

Cat. No.: B12121873
M. Wt: 209.17 g/mol
InChI Key: JDRWQGKCMHVAMZ-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 5th position, a hydroxyl group at the 3rd position, and a carboxylate ester group at the 2nd position of the indole ring. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and methyl 2-bromoacetate.

    Formation of Intermediate: The 5-fluoroindole undergoes a bromination reaction to form 5-fluoro-3-bromoindole.

    Hydroxylation: The 5-fluoro-3-bromoindole is then subjected to a hydroxylation reaction using a suitable hydroxylating agent to introduce the hydroxyl group at the 3rd position.

    Esterification: Finally, the hydroxylated intermediate is esterified with methyl 2-bromoacetate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of 5-fluoro-3-oxo-1H-indole-2-carboxylate.

    Reduction: Formation of 5-fluoro-3-hydroxy-1H-indole-2-methanol.

    Substitution: Formation of 5-substituted-3-hydroxy-1H-indole-2-carboxylate derivatives.

Scientific Research Applications

Methyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and hydroxyl group can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate: Similar structure but with an iodine atom instead of a hydroxyl group.

    Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Similar structure but with an ethyl ester and a methyl group.

Uniqueness

Methyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate is unique due to the combination of the fluorine atom, hydroxyl group, and carboxylate ester, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H8FNO3

Molecular Weight

209.17 g/mol

IUPAC Name

methyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate

InChI

InChI=1S/C10H8FNO3/c1-15-10(14)8-9(13)6-4-5(11)2-3-7(6)12-8/h2-4,12-13H,1H3

InChI Key

JDRWQGKCMHVAMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)O

Origin of Product

United States

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